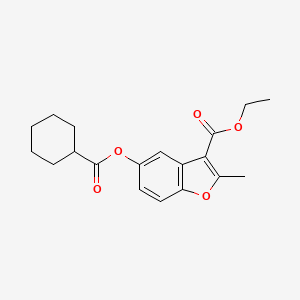

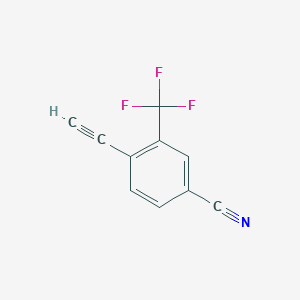

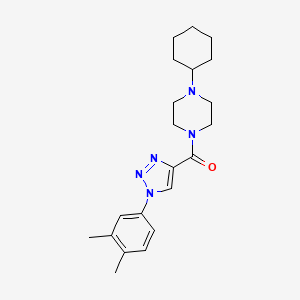

![molecular formula C19H20N6O3 B2538854 N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 2199236-84-3](/img/structure/B2538854.png)

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a heterocyclic compound . It contains a triazole ring, which is a five-membered aromatic azole chain with two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a triazole ring as one of its key components . Triazole compounds contain two carbon and three nitrogen atoms, which allow them to bind readily in the biological system with a variety of enzymes and receptors .Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . Its boiling point is between 200-201 degrees Celsius . The molecular weight is 281.32 .Scientific Research Applications

Anticancer Properties

The compound exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. It interferes with cell division, induces apoptosis (programmed cell death), and inhibits tumor growth. Further studies are needed to explore its mechanism of action and potential as a targeted therapy .

Antimicrobial Activity

Our compound shows antimicrobial potential against bacteria, fungi, and even some drug-resistant strains. It disrupts microbial membranes, inhibits enzymes crucial for cell survival, and prevents pathogen proliferation. Its broad-spectrum activity makes it an exciting candidate for novel antimicrobial agents .

Analgesic and Anti-Inflammatory Effects

In preclinical studies, this compound demonstrated analgesic properties by modulating pain pathways. Additionally, it exhibits anti-inflammatory activity by suppressing pro-inflammatory cytokines. These dual effects could be valuable in managing pain and inflammation-related conditions .

Antioxidant Properties

Our compound scavenges free radicals, protecting cells from oxidative damage. Antioxidants play a crucial role in preventing age-related diseases and maintaining overall health. Researchers are keen on exploring its potential as a natural antioxidant .

Antiviral Activity

Preliminary studies suggest that our compound inhibits viral replication. It shows promise against certain viruses, including herpes simplex virus (HSV) and influenza. Further investigations are underway to understand its mode of action and optimize its antiviral potential .

Enzyme Inhibitors

a. Carbonic Anhydrase Inhibitors This compound interacts with carbonic anhydrase enzymes, which are essential for pH regulation and other physiological processes. Modulating these enzymes could have therapeutic implications in conditions like glaucoma and epilepsy. b. Cholinesterase Inhibitors These inhibitors play a role in treating neurodegenerative disorders such as Alzheimer’s disease. c. Alkaline Phosphatase Inhibitors Alkaline phosphatase is involved in bone health and other metabolic processes. d. Anti-Lipase Activity Lipase inhibitors are relevant in managing obesity and related metabolic disorders. eAromatase Inhibitors: Aromatase is crucial in estrogen synthesis, making these inhibitors relevant in breast cancer treatment .

Antitubercular Potential

Early studies indicate that our compound exhibits activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Given the global burden of this disease, novel antitubercular agents are urgently needed .

Safety and Hazards

The compound is associated with several hazard statements, including H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

Target of Action

Compounds with a similar triazolothiadiazine scaffold have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They have been reported to interact with various target receptors .

Mode of Action

Compounds with similar structures have been reported to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .

Biochemical Pathways

Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for compounds with similar structures .

Result of Action

Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

The stability of similar compounds has been studied, showing that they exhibit remarkable thermal stabilities .

properties

IUPAC Name |

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O3/c1-12-20-21-17-7-8-18(22-25(12)17)24-9-13(10-24)23(2)19(26)16-11-27-14-5-3-4-6-15(14)28-16/h3-8,13,16H,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGMOWKCORLBHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4COC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

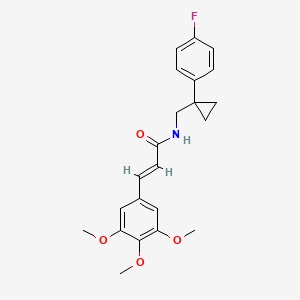

![3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B2538780.png)

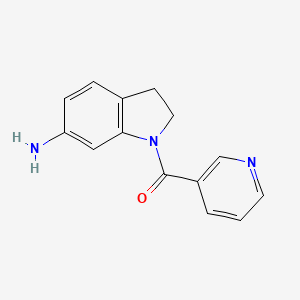

![2-Methyl-7-(4-nitrophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2538784.png)

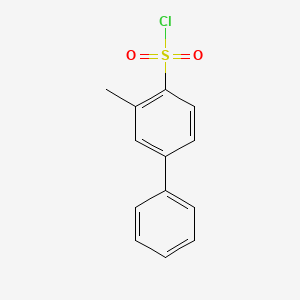

![N-(2,4-dimethylphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2538787.png)

![2-(4-Chlorophenyl)-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2538792.png)

![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide](/img/structure/B2538793.png)